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molecular formula Na2S2O8<br>Na2O8S2 B104912 Sodium persulfate CAS No. 7775-27-1

Sodium persulfate

Cat. No. B104912
M. Wt: 238.11 g/mol
InChI Key: CHQMHPLRPQMAMX-UHFFFAOYSA-L
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Patent
US04674574

Procedure details

Into a 1 liter resin flask fitted with a stirrer, condensor, thermometer, nitrogen inlet and port for adding liquid is placed 425 g of deionized water, 200 g of a 50% solution of acrylamide, 276 g of a 50% solution of AMPS, 30 g of a 40% solution of disodium itaconate and 0.24 g of Versene 100. The solution is stirred and to it added 0.2 g of sodium hypophosphite dissolved in 16 g of deionized water. The solution is stirred, nitrogen introduced sub-surface and the solution then heated to 75° C. by means of an external heating jacket. A solution of 2.5g of sodium persulfate in 50 g of deionized water is prepared and placed in a metering pump connected to the resin flask at the inlet port with a fine tygon tubing. The persulfate solution is added uniformly over a period of 2 hours, maintaining a temperature of 75° C.±2° C. by initially cooling and then warming. At the end of the persulfate addition, 75° C. is maintained for an additional 1 hour, the solution cooled to 40° C. and discharged. The resulting product was a clear, light green-yellow liquid with a solids content of 25%. The viscosity, as measured on a Brookfield viscometer was 7,500 cps, spindle 3, speed 12. The pH of the solution was 7 to 7.6. The molecular weight of the polymer was about 500,000 as measured by GPC. The product was completely water miscible.
Name
Quantity
50 g
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
16 g
Type
solvent
Reaction Step Three
Quantity
0.24 g
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
425 g
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0.2 g
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
C(N)(=O)C=C.C([O-])(=O)C(CC([O-])=O)=C.[Na+:15].[Na+].[PH2]([O-])=O.[Na+].CC(OC=C)=O.C=CCl.[S:30]([O:34][O:35][S:36]([O-:39])(=[O:38])=[O:37])([O-:33])(=[O:32])=[O:31]>O.C(N(CC([O-])=O)CC([O-])=O)CN(CC([O-])=O)CC([O-])=O.[Na+].[Na+].[Na+].[Na+]>[S:30]([O:34][O:35][S:36]([O-:39])(=[O:38])=[O:37])([O-:33])(=[O:32])=[O:31].[Na+:15].[Na+:15] |f:1.2.3,4.5,6.7,10.11.12.13.14,15.16.17|

Inputs

Step One
Name
Quantity
50 g
Type
solvent
Smiles
O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
16 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.24 g
Type
catalyst
Smiles
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
425 g
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)N
Step Eight
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)CC(=O)[O-])(=O)[O-].[Na+].[Na+]
Step Eleven
Name
Quantity
0.2 g
Type
reactant
Smiles
[PH2](=O)[O-].[Na+]
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)OC=C.C=CCl
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-]
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The solution is stirred and to it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 1 liter resin flask fitted with a stirrer
ADDITION
Type
ADDITION
Details
condensor, thermometer, nitrogen inlet and port for adding liquid
STIRRING
Type
STIRRING
Details
The solution is stirred
TEMPERATURE
Type
TEMPERATURE
Details
maintaining a temperature of 75° C.±2° C.
TEMPERATURE
Type
TEMPERATURE
Details
by initially cooling
TEMPERATURE
Type
TEMPERATURE
Details
warming
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for an additional 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution cooled to 40° C.

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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